4-fluoro-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole
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Overview
Description
4-fluoro-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a tetrahydro-2H-pyran group, and an indazole core. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic compounds.
Introduction of the Fluorine Atom: The fluorine atom is usually introduced via electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the Tetrahydro-2H-pyran Group: The tetrahydro-2H-pyran group can be attached through nucleophilic substitution reactions, often using tetrahydropyranyl chloride as the reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-fluoro-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole involves its interaction with specific molecular targets and pathways. The fluorine atom and the indazole core play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-2-(tetrahydro-2H-pyran-2-yl)pyridine
- 4-fluoro-2-(tetrahydro-2H-pyran-2-ylmethyl)pyrimidine
- 4-Fluoro-2-[(tetrahydro-2H-pyran-2-yl)oxy]benzoic acid
Uniqueness
Compared to similar compounds, 4-fluoro-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole stands out due to its unique indazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C12H13FN2O |
---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
4-fluoro-2-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H13FN2O/c13-10-4-3-5-11-9(10)8-15(14-11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7H2 |
InChI Key |
GVDYNPUIMBEDEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=C3C(=N2)C=CC=C3F |
Origin of Product |
United States |
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